4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate
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Overview
Description
4-METHYLCYCLOHEXYL 3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethoxy group, which is a methoxy group where hydrogen atoms are replaced by fluorine atoms . The presence of the trifluoromethoxy group imparts unique chemical and physical properties to the compound, making it valuable in various scientific research applications .
Preparation Methods
The synthesis of 4-METHYLCYCLOHEXYL 3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}PROPANOATE involves several steps. The trifluoromethoxy group is introduced using innovative reagents developed to facilitate the trifluoromethoxylation reaction . The synthetic route typically involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzothiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring and the cyclohexyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-METHYLCYCLOHEXYL 3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}PROPANOATE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and in the development of new synthetic methodologies.
Biology: In the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the development of new materials and in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other trifluoromethoxy-substituted benzothiazoles and cyclohexyl derivatives. These compounds share some chemical properties but differ in their specific structures and reactivities. The unique combination of the trifluoromethoxy group and the benzothiazole ring in 4-METHYLCYCLOHEXYL 3-{[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]CARBAMOYL}PROPANOATE sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H21F3N2O4S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 4-oxo-4-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]butanoate |
InChI |
InChI=1S/C19H21F3N2O4S/c1-11-2-4-12(5-3-11)27-17(26)9-8-16(25)24-18-23-14-7-6-13(10-15(14)29-18)28-19(20,21)22/h6-7,10-12H,2-5,8-9H2,1H3,(H,23,24,25) |
InChI Key |
BJXGJFDWFMNKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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